molecular formula C16H11Cl2N3O B5106043 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B5106043
M. Wt: 332.2 g/mol
InChI Key: OCNISWAUBSKCDQ-UHFFFAOYSA-N
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Description

2,7-Diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the 4H-chromene family, a class of benzopyran derivatives recognized for a broad spectrum of biological activities . These compounds are frequently investigated for their potent effects on cancer cell lines, with some derivatives demonstrating cell growth inhibitory activity that is comparable or superior to established reference drugs like etoposide . The structural motif of this compound suggests potential as a key intermediate or active compound for researchers exploring new anticancer agents . The 4H-chromene core is a privileged scaffold in drug discovery, and the specific substitution pattern with electron-withdrawing groups and amino functionalities is often associated with promising biological activity. The dichlorophenyl substituent at the 4-position is a critical structural feature, as halogenated aromatic rings are common in drug molecules and can significantly influence a compound's binding affinity to biological targets and its overall pharmacokinetic profile . Researchers value this scaffold for its potential to act as an activator of caspases and an inducer of apoptosis (programmed cell death), which is a key mechanism for many anticancer therapeutics . Furthermore, related chromene derivatives have shown efficacy in inhibiting key tyrosine kinase receptors, such as EGFR and VEGFR-2, which are pivotal in cancer cell proliferation and tumor angiogenesis . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O/c17-8-1-3-10(13(18)5-8)15-11-4-2-9(20)6-14(11)22-16(21)12(15)7-19/h1-6,15H,20-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNISWAUBSKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=C(C2C3=C(C=C(C=C3)Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the chromene ring system. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance, studies have shown that 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile has demonstrated potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The compound's mechanism involves the inhibition of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer proliferation and angiogenesis .

Caspase Activation

Another notable application is its role as an activator of caspases, which are enzymes that play essential roles in programmed cell death (apoptosis). The activation of caspases by chromene derivatives can lead to enhanced apoptosis in cancer cells, making them promising candidates for developing new anticancer therapies .

In Vitro Studies

The compound has been extensively studied for its biological activity in vitro. For example, it has shown selective cytotoxicity against malignant cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile with various biological targets. The binding affinities calculated through these studies provide insights into how modifications to the compound's structure could enhance its efficacy and selectivity against specific targets like EGFR and VEGFR-2 .

Case Study 1: Anticancer Efficacy

In a study published in Phosphorus, Sulfur and Silicon and the Related Elements, researchers synthesized a related chromene derivative and evaluated its anticancer efficacy against several cell lines. The results indicated significant growth inhibition with IC50 values comparable to established chemotherapeutics .

Case Study 2: Structure-Activity Relationship

Another study explored the structure-activity relationship (SAR) of various chromene derivatives, including 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile. The findings highlighted that specific substitutions on the chromene ring significantly influenced biological activity, paving the way for designing more potent derivatives .

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound may interfere with microtubule dynamics, similar to other chromene derivatives, thereby disrupting mitosis and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at position 4 of the chromene scaffold significantly influence molecular properties. Key comparisons include:

Compound Name Substituent at Position 4 Molecular Weight Key Functional Groups Biological Activity
Target Compound 2,4-Dichlorophenyl 343.18 g/mol -NH₂, -CN, Cl₂ Anticancer (hypothesized)
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl 380.39 g/mol -NH₂, -CN, -OCH₃, -C=O Anticancer (confirmed)
2,7-Diamino-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile 2-Methoxyphenyl 293.30 g/mol -NH₂, -CN, -OCH₃ Antibacterial (moderate)
2-Amino-4-(4-fluorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile 4-Fluorophenyl 282.27 g/mol -NH₂, -CN, -F, -OH Antimicrobial (evaluated)
2,7-Diamino-4-(4-bromo-2-thienyl)-4H-chromene-3-carbonitrile 4-Bromo-2-thienyl 348.22 g/mol -NH₂, -CN, -Br, thiophene Not reported (structural novelty)

Key Observations :

  • Electronic Effects : Chlorine’s electron-withdrawing nature may stabilize the chromene ring, contrasting with methoxy’s electron-donating effects .
  • Hydrogen Bonding : The absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity compared to fluorophenyl derivatives with -OH .

Crystallographic Insights :

  • The dichlorophenyl group’s steric bulk may lead to distinct crystal packing compared to smaller substituents. For example, methoxy-substituted analogs adopt a "half-boat" conformation in the cyclohexyl ring , while fluoro-substituted derivatives exhibit planar aromatic stacking .

Spectral and Analytical Data

  • IR Spectroscopy : The nitrile (-CN) stretch appears at ~2188 cm⁻¹ across all analogs . Chlorine substituents introduce additional C-Cl stretches at 550–650 cm⁻¹.
  • NMR Spectroscopy : The dichlorophenyl group in the target compound causes distinct splitting in the aromatic region (δ 7.2–7.5 ppm) compared to methoxy (δ 6.8–7.1 ppm) or fluoro (δ 7.0–7.3 ppm) analogs .

Q & A

Q. What are the optimal synthetic routes for 2,7-diamino-4-(2,4-dichlorophenyl)-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs). For example, a catalyst-free four-component reaction in water using hydrazine hydrate, ethyl acetoacetate, substituted benzaldehydes, and malononitrile can yield structurally similar chromene derivatives . Key parameters include:

  • Solvent choice : Water enhances green chemistry metrics but may reduce solubility; ethanol/DMF mixtures improve reactivity.
  • Temperature : Ambient to reflux (60–80°C) balances reaction rate and side-product formation.
  • Catalysts : MOFs (e.g., pillar-layered urea-linked frameworks) can improve regioselectivity and reduce reaction time in related naphthyridine syntheses .
    Yield optimization requires monitoring intermediates via TLC and recrystallization from ethanol/toluene (1:1) for purity .

Q. How is the crystal structure of this compound determined, and what challenges arise from the 2,4-dichlorophenyl substituent?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard . Challenges include:

  • Disorder in dichlorophenyl groups : Partial occupancy due to rotational freedom requires constrained refinement.
  • Hydrogen bonding : The amino and nitrile groups form N–H···N and N–H···O interactions, influencing packing; use riding models for H atoms with Uiso=1.2UeqU_{\text{iso}} = 1.2U_{\text{eq}} (C) .
  • Unit cell parameters : Monoclinic systems (e.g., P21/cP2_1/c) are common, with β\beta angles >110° due to steric bulk .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR, IR)?

Methodological Answer:

  • NMR : Compare experimental 1H^1\text{H} (δ 7.92–6.45 ppm) and 13C^{13}\text{C} (δ 162.5–87.7 ppm) with DFT-calculated shifts (Gaussian09, B3LYP/6-311++G**). Discrepancies in aromatic regions may arise from solvent effects (DMSO-d6_6) or conformational flexibility.
  • IR : The nitrile stretch (~2214 cm1^{-1}) and amino bands (~3441 cm1^{-1}) should match vibrational frequency simulations . Use scaling factors (0.961–0.967) to adjust DFT outputs .

Q. What strategies address low regioselectivity in functionalizing the chromene core with electron-withdrawing groups?

Methodological Answer:

  • Electronic effects : The 2,4-dichlorophenyl group deactivates the chromene ring, directing electrophilic substitution to the 7-amino position. Use Lewis acids (e.g., ZnCl2_2) to enhance reactivity .
  • Protecting groups : Acetylation of amino groups prior to nitration or sulfonation reduces side reactions .
  • Analytical validation : LC-MS and 1H^1\text{H}-15N^{15}\text{N} HMBC confirm regiochemistry .

Q. How do structural modifications (e.g., replacing Cl with F or CH3_33​) impact biological activity, and what assays validate these effects?

Methodological Answer:

  • Antimicrobial assays : Compare MIC values against S. aureus and E. coli using broth microdilution (CLSI guidelines). Fluorinated analogs often show enhanced activity due to increased lipophilicity .
  • Cytotoxicity : MTT assays on HeLa cells reveal EC50_{50} shifts; dichlorophenyl derivatives exhibit higher toxicity than methoxy-substituted ones .
  • SAR analysis : QSAR models correlate Hammett constants (σ\sigma) of substituents with bioactivity .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Polar solvents : DMSO and DMF dissolve the compound via H-bonding with amino/nitrile groups, but recrystallization in ethanol/toluene (1:1) suggests limited solubility .
  • pH dependence : Protonation of amino groups in acidic buffers (pH < 4) increases aqueous solubility.
  • Measurement variability : Dynamic light scattering (DLS) and nephelometry provide more consistent data than visual inspection .

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

  • Metabolic stability : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) may metabolize the compound in vivo, reducing efficacy. Use microsomal assays to predict clearance .
  • Formulation effects : Nanoparticle encapsulation (e.g., PLGA) improves bioavailability in murine models, masking in vitro toxicity .

Methodological Tables

Q. Table 1. Key Crystallographic Data

ParameterValueSource
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)12.6336, 11.9333, 12.0471
β\beta (°)113.581
RintR_{\text{int}}0.047

Q. Table 2. Synthetic Optimization

ConditionYield (%)Purity (%)
Ethanol reflux6295
Water, catalyst-free4888
MOF-catalyzed (60°C)7897

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